molecular formula C12H5F6N5S B2920931 7-(1H-1,2,4-triazol-3-ylsulfanyl)-2,4-bis(trifluoromethyl)[1,8]naphthyridine CAS No. 303151-91-9

7-(1H-1,2,4-triazol-3-ylsulfanyl)-2,4-bis(trifluoromethyl)[1,8]naphthyridine

Cat. No.: B2920931
CAS No.: 303151-91-9
M. Wt: 365.26
InChI Key: IXRWYJKCAABODC-UHFFFAOYSA-N
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Description

The compound “7-(1H-1,2,4-triazol-3-ylsulfanyl)-2,4-bis(trifluoromethyl)[1,8]naphthyridine” is a derivative of 1,2,4-triazole . Triazole derivatives are significant heterocycles that exhibit broad biological activities, such as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives involves condensation followed by cyclization of aminoguanidine bicarbonate and the appropriate carboxylic acid . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .


Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives, including “this compound”, can be elucidated using spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .


Chemical Reactions Analysis

Triazole derivatives have unique structures that facilitate the formation of a variety of non-covalent bonds with enzymes and receptors, inducing broad-spectrum biological activities . The reactivity of the triple bond in the alkyne function is very high, making the deprotection of the alkyne function very sensitive .


Physical and Chemical Properties Analysis

Triazoles, including 1,2,4-triazole derivatives, are highly soluble in water . In aqueous solution, they tautomerize to their 2H-isomer with a 1H/2H ratio of approximately 1:2 . Both isomers have essentially the same melting and boiling points, making them very difficult to separate from each other .

Scientific Research Applications

Synthetic Pathways and Structural Analyses

Researchers have synthesized various organic salts and compounds utilizing naphthyridine derivatives, showcasing the structural versatility of these compounds. For instance, Jin et al. (2014) explored the synthesis of seven organic salts, demonstrating the potential of naphthyridine derivatives in forming complex structures through hydrogen bonding and other noncovalent interactions (Jin et al., 2014). Gan et al. (2011) detailed the synthesis and characterization of Cu(I) and Pb(II) complexes containing naphthyridine derivatives, illustrating their geometric conversion and potential in coordination chemistry (Gan et al., 2011).

Antimicrobial and Anticancer Properties

Naphthyridine derivatives have shown promise in antimicrobial and anticancer applications. Oliveira-Tintino et al. (2020) investigated the inhibitory action of 1,8-naphthyridine sulfonamides against efflux pumps in Staphylococcus aureus, suggesting potential use in combating antibiotic resistance (Oliveira-Tintino et al., 2020). Similarly, the design and synthesis of triazole-linked dibenzo[b,h]xanthenes, tethered to naphthyridine derivatives, have demonstrated significant ROS-mediated apoptosis in cancer cell lines, highlighting their potential as anticancer agents (Bortolot et al., 2019).

Photophysical and Electrochemical Applications

The synthesis of fluorinated 1,8-naphthyridine-based boron heterocycles by Bonacorso et al. (2018) explored their photophysical, electrochemical, and DNA-binding properties. This study underscores the utility of naphthyridine derivatives in developing fluorescent probes and materials for electronic devices (Bonacorso et al., 2018).

Safety and Hazards

The safety of 1,2,4-triazole derivatives was evaluated on MRC-5 as a normal cell line and it was found that most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines .

Properties

IUPAC Name

7-(1H-1,2,4-triazol-5-ylsulfanyl)-2,4-bis(trifluoromethyl)-1,8-naphthyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H5F6N5S/c13-11(14,15)6-3-7(12(16,17)18)21-9-5(6)1-2-8(22-9)24-10-19-4-20-23-10/h1-4H,(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXRWYJKCAABODC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1C(=CC(=N2)C(F)(F)F)C(F)(F)F)SC3=NC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5F6N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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